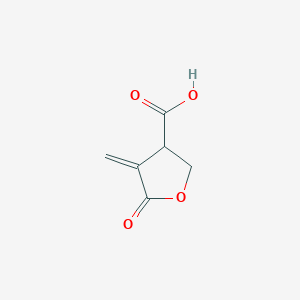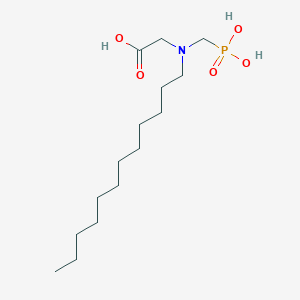
N-Dodecyl-N-(phosphonomethyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Dodecyl-N-(phosphonomethyl)glycine: is a chemical compound known for its applications in various fields, including agriculture and industry. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a dodecyl group and a phosphonomethyl group. This compound is structurally related to glyphosate, a widely used herbicide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Dodecyl-N-(phosphonomethyl)glycine typically involves the reaction of dodecylamine with glycine in the presence of a phosphonomethylating agent. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Aqueous or organic solvents like ethanol or methanol.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure efficient mixing and reaction completion.
Purification Steps: Including crystallization or distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: N-Dodecyl-N-(phosphonomethyl)glycine undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form corresponding oxides.
Reduction: Reducing agents can convert it to its reduced forms.
Substitution: It can participate in substitution reactions where the dodecyl or phosphonomethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Oxides of the phosphonomethyl group.
Reduction Products: Reduced forms of the dodecyl group.
Substitution Products: Compounds with substituted dodecyl or phosphonomethyl groups.
Aplicaciones Científicas De Investigación
N-Dodecyl-N-(phosphonomethyl)glycine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including antimicrobial properties.
Industry: Utilized in the formulation of herbicides and surfactants.
Mecanismo De Acción
The mechanism of action of N-Dodecyl-N-(phosphonomethyl)glycine involves:
Enzyme Inhibition: It inhibits specific enzymes involved in amino acid synthesis, similar to glyphosate.
Molecular Targets: Targets include enzymes like 5-enolpyruvylshikimate-3-phosphate synthase.
Pathways Involved: Disruption of the shikimate pathway, leading to the inhibition of aromatic amino acid synthesis.
Comparación Con Compuestos Similares
Glyphosate: N-(phosphonomethyl)glycine, widely used as a herbicide.
Aminomethylphosphonic Acid: A degradation product of glyphosate.
N,N-Bis(phosphonomethyl)glycine: Another derivative with similar properties.
Uniqueness: N-Dodecyl-N-(phosphonomethyl)glycine is unique due to its dodecyl group, which imparts distinct hydrophobic properties, making it useful in surfactant formulations and enhancing its interaction with biological membranes.
Propiedades
Número CAS |
92836-91-4 |
|---|---|
Fórmula molecular |
C15H32NO5P |
Peso molecular |
337.39 g/mol |
Nombre IUPAC |
2-[dodecyl(phosphonomethyl)amino]acetic acid |
InChI |
InChI=1S/C15H32NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-16(13-15(17)18)14-22(19,20)21/h2-14H2,1H3,(H,17,18)(H2,19,20,21) |
Clave InChI |
WHTCRWATBZFQGG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN(CC(=O)O)CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.3.1]nonane-2,3-diol, 2,6,6-trimethyl-9-methylene-](/img/structure/B14351056.png)
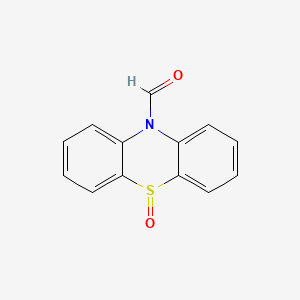
![Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane](/img/structure/B14351071.png)
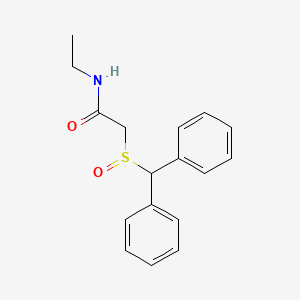
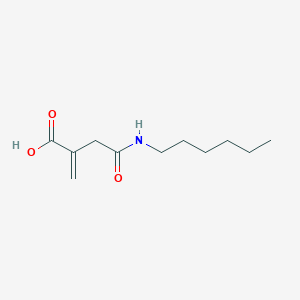
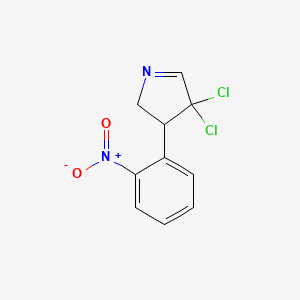
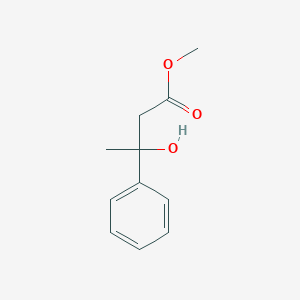
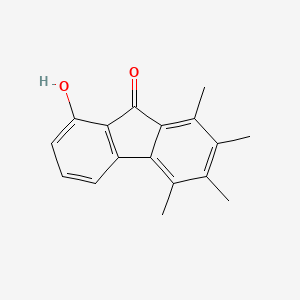
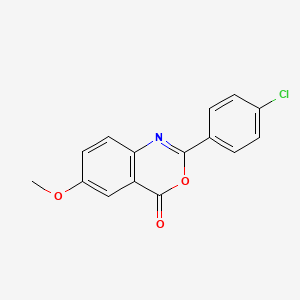
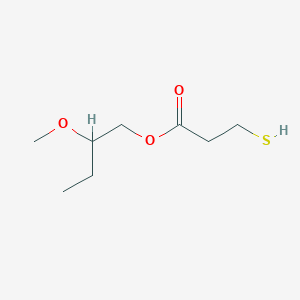
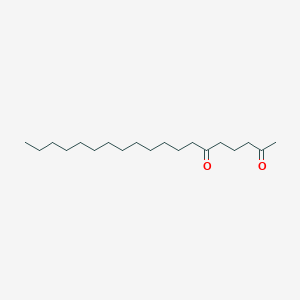
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
![4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/structure/B14351131.png)
